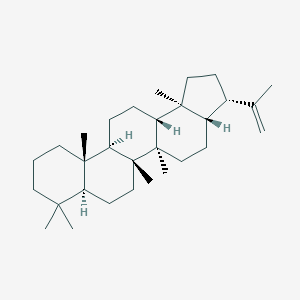

Diploptene

描述

Diploptene is a natural triterpene that is commonly found in plant waxes, animal tissues, and some microorganisms. It is a colorless, odorless, and tasteless compound that has been studied for its various biological activities.

科学研究应用

甲烷氧化

Diploptene已被鉴定为一种甲烷营养生物标志物 . 这意味着它用于识别氧化甲烷的细菌,甲烷是一种强效的温室气体。 This compound与低δ13C值的存在表明甲烷氧化很普遍 .

沉积物分析

沉积物中细菌生物标志物(如this compound)的同位素信号已被用于识别现代海洋底部甲烷渗漏 . 这有助于理解海洋环境中的甲烷循环。

气候变化研究

This compound被用于气候变化研究,以识别地质记录中甲烷产量增加的时期 . 例如,它已被用于研究古新世-始新世极热事件 (PETM),这是一个大约 5500 万年前的快速变暖时期 .

热喀斯特湖研究

在热喀斯特湖中,这些湖泊是由永久冻土融化形成的,this compound被用来研究甲烷排放 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 10

未来方向

作用机制

Target of Action:

Diploptene primarily interacts with heat shock proteins (HSPs) , specifically Hsp70 and Hsp90 . These chaperone proteins play crucial roles in protein folding, maturation, and stability within cells .

Mode of Action:

- Hsp90 Interaction : this compound interacts with the TPR2a domain of Hsp90. This interaction facilitates the progression of intermediate receptor complexes containing Hsp70, ultimately leading to the maturation of steroid receptors .

Biochemical Pathways:

This compound’s action involves several steps:

- Full Hormone Binding : Only when the receptor has fully assembled with Hsp90 and p23 does it attain full hormone binding ability .

Pharmacokinetics (ADME Properties):

生化分析

Biochemical Properties

Diploptene interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that the average C30 concentration of αβ-hopane (this compound) near methane seeps is 1.5 times higher compared to background stations . This suggests that this compound may interact with enzymes involved in methane production or consumption.

Cellular Effects

This compound influences various types of cells and cellular processes. For instance, it has been found in the membranes of diverse bacteria, where it modulates the fluidity and permeability of membranes . This suggests that this compound could influence cell function by altering the properties of the cell membrane.

Molecular Mechanism

It is known that this compound can modulate the fluidity and permeability of bacterial membranes , which could potentially involve binding interactions with other biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the presence of this compound in sediments can indicate methane oxidation, suggesting that the effects of this compound may vary depending on environmental conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized via an alternative mevalonate-independent pathway for the formation of isoprene units, with methylerythritol phosphate being a key intermediate .

Transport and Distribution

It is known that this compound is present in the membranes of diverse bacteria , suggesting that it may be transported and distributed via the cell membrane.

Subcellular Localization

The subcellular localization of this compound is primarily in the cell membrane

属性

IUPAC Name |

(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h21-25H,1,9-19H2,2-8H3/t21-,22+,23+,24-,25-,27+,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXYJYBYNZMZKX-PYQRSULMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936540 | |

| Record name | Hop-22(29)-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1615-91-4 | |

| Record name | Diploptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diploptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hop-22(29)-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

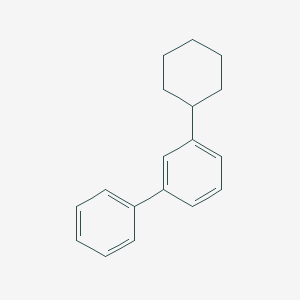

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)

![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)